1-(2-{[(4-bromophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(3,4-dimethoxyphenyl)ethan-1-one
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Overview
Description
1-(2-{[(4-bromophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(3,4-dimethoxyphenyl)ethan-1-one is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a bromophenyl group, and a dimethoxyphenyl group
Mechanism of Action
Target of Action
It’s known that similar compounds, such as pyrazolines and their derivatives, have a wide range of biological and pharmacological activities .
Mode of Action
It’s known that similar compounds interact with various enzymes and receptors, leading to a variety of biological effects .
Biochemical Pathways
The compound may affect several biochemical pathways. For instance, it may influence the production of reactive oxygen species (ROS) and lipid peroxides, which are involved in oxidative stress . It may also affect the activity of acetylcholinesterase (AchE), a principal enzyme in the cholinergic nervous system .
Pharmacokinetics
The pharmacokinetics of similar compounds suggest that they can be absorbed and distributed in the body, metabolized by various enzymes, and excreted through different routes .
Result of Action
The compound may have various molecular and cellular effects. For instance, it may cause changes in the levels of ROS and lipid peroxides, leading to oxidative stress . It may also affect the activity of AchE, leading to changes in nerve pulse transmission .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For instance, factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interactions with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-{[(4-bromophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(3,4-dimethoxyphenyl)ethan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the imidazole ring: This can be achieved through the cyclocondensation of appropriate aldehydes or ketones with substituted phenylhydrazine.
Introduction of the bromophenyl group: This step involves the bromination of the phenyl group using bromine or a brominating agent under controlled conditions.
Attachment of the sulfanyl group: The sulfanyl group can be introduced through a nucleophilic substitution reaction using thiols or disulfides.
Final coupling: The final step involves coupling the imidazole derivative with the bromophenyl and dimethoxyphenyl groups under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1-(2-{[(4-bromophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(3,4-dimethoxyphenyl)ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and other reagents under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines .
Scientific Research Applications
1-(2-{[(4-bromophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(3,4-dimethoxyphenyl)ethan-1-one has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.
Materials Science: The compound’s properties may be useful in the development of new materials with specific electronic or optical properties.
Biological Research: The compound can be used as a probe to study biological processes and interactions at the molecular level.
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Compounds such as clemizole, etonitazene, and enviroxime share the imidazole ring structure and have various biological activities.
Bromophenyl Compounds: Compounds containing the bromophenyl group, such as bromophenylacetic acid, have similar chemical properties and reactivity.
Dimethoxyphenyl Compounds:
Uniqueness
1-(2-{[(4-bromophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(3,4-dimethoxyphenyl)ethan-1-one is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
1-[2-[(4-bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-(3,4-dimethoxyphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21BrN2O3S/c1-25-17-8-5-15(11-18(17)26-2)12-19(24)23-10-9-22-20(23)27-13-14-3-6-16(21)7-4-14/h3-8,11H,9-10,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUVKCVCRXSAQCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)N2CCN=C2SCC3=CC=C(C=C3)Br)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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